molecular formula C24H24Br2ClN9O3 B611155 Tarloxotinib bromide CAS No. 1636180-98-7

Tarloxotinib bromide

Cat. No. B611155
M. Wt: 681.77
InChI Key: WAKIMVYUBWMMHJ-FXRZFVDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tarloxotinib bromide, also known as TH-4000 or PR-610, is a prodrug designed to selectively release a covalent (irreversible) EGFR tyrosine kinase inhibitor under severe hypoxia, a feature of many solid tumors . It is an irreversible EGFR/HER2 inhibitor .


Molecular Structure Analysis

The chemical formula of Tarloxotinib bromide is C24H24Br2ClN9O3 . Its molecular weight is 681.770 .


Chemical Reactions Analysis

Tarloxotinib bromide is a hypoxia-activated irreversible EGFR-TKI . It has greater activity compared with erlotinib .

Scientific Research Applications

Application in Non-Small Cell Lung Cancer

  • Summary of the Application : Tarloxotinib is a prodrug that harnesses tumor hypoxia to generate high levels of a potent, covalent pan-HER tyrosine kinase inhibitor, tarloxotinib-effector (tarloxotinib-E), within the tumor microenvironment . This is particularly relevant for NSCLC and other cancers where approved therapies for EGFR exon 20, ERBB2 mutations, and NRG1 fusions are currently lacking .
  • Methods of Application/Experimental Procedures : Patient-derived cell lines and xenografts harboring EGFR exon 20 insertion mutations, ERBB2 mutations and amplification, and NRG1 fusions were tested in vitro and in vivo with tarloxotinib .
  • Results/Outcomes : Tarloxotinib-E inhibited cell signaling and proliferation in patient-derived cancer models in vitro by directly inhibiting phosphorylation and activation of EGFR, HER2, and HER2/HER3 heterodimers . In vivo, tarloxotinib induced tumor regression or growth inhibition in multiple murine xenograft models .

Application in HER2+ Breast Cancer

  • Summary of the Application : Tarloxotinib, also known as TH-4000, is a prodrug that generates an active form TH-4000Effector (TH-4000E) under hypoxic condition . It has been evaluated for its potential in treating HER2+ breast cancer, which is correlated with poor prognosis .
  • Methods of Application/Experimental Procedures : The study involved evaluating the effects of TH-4000E on HER2+ breast cancer cells and comparing its efficacy with other tyrosine kinase inhibitors (TKIs) like Lapatinib and Tucatinib .
  • Results/Outcomes : TH-4000E had potent and highly selective toxic effects on HER2+ breast cancer cells and inhibited the phosphorylation of HER family kinases at lower doses than that of Lapatinib and Tucatinib . It activated Caspase-3 and induced apoptosis through a reactive oxygen species (ROS)-dependent pathway . The prodrug TH-4000 effectively suppressed the tumor growth with less liver damage in mouse tumor models .

Safety And Hazards

Tarloxotinib bromide is very toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes . It is toxic and poses a danger of serious damage to health by prolonged exposure . It also poses a possible risk of impaired fertility and a possible risk of harm to unborn child .

Future Directions

Tarloxotinib bromide is a promising drug candidate for the treatment of HER2+ breast cancer . It has shown excellent preclinical efficacy for the treatment of HER2+ breast cancer . It is also being evaluated in a phase II study for patients with recurrent or metastatic cutaneous or head and neck squamous cell carcinoma .

properties

IUPAC Name

[(E)-4-[[4-(3-bromo-4-chloroanilino)pyrido[3,4-d]pyrimidin-6-yl]amino]-4-oxobut-2-enyl]-dimethyl-[(3-methyl-5-nitroimidazol-4-yl)methyl]azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrClN9O3.BrH/c1-33-14-30-24(34(37)38)20(33)12-35(2,3)8-4-5-22(36)32-21-10-16-19(11-27-21)28-13-29-23(16)31-15-6-7-18(26)17(25)9-15;/h4-7,9-11,13-14H,8,12H2,1-3H3,(H-,27,28,29,31,32,36);1H/b5-4+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKIMVYUBWMMHJ-FXRZFVDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1C[N+](C)(C)CC=CC(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC(=C1C[N+](C)(C)C/C=C/C(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24Br2ClN9O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

681.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tarloxotinib bromide

CAS RN

1636180-98-7
Record name Tarloxotinib bromide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1636180987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TARLOXOTINIB BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y31FJ8K50
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tarloxotinib bromide
Reactant of Route 2
Reactant of Route 2
Tarloxotinib bromide
Reactant of Route 3
Reactant of Route 3
Tarloxotinib bromide
Reactant of Route 4
Reactant of Route 4
Tarloxotinib bromide
Reactant of Route 5
Reactant of Route 5
Tarloxotinib bromide
Reactant of Route 6
Reactant of Route 6
Tarloxotinib bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.